

SAR-20347: Known Biological Activity & Selectivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SAR-20347

Cat. No.: S542453

Get Quote

SAR-20347 is an experimental small-molecule inhibitor that primarily targets **Janus kinase 1 (JAK1)** and **Tyrosine kinase 2 (TYK2)**. Its anti-inflammatory effect is achieved by inhibiting the signaling of pro-inflammatory cytokines from the Th17 network, such as IL-22 and IL-23 [1] [2].

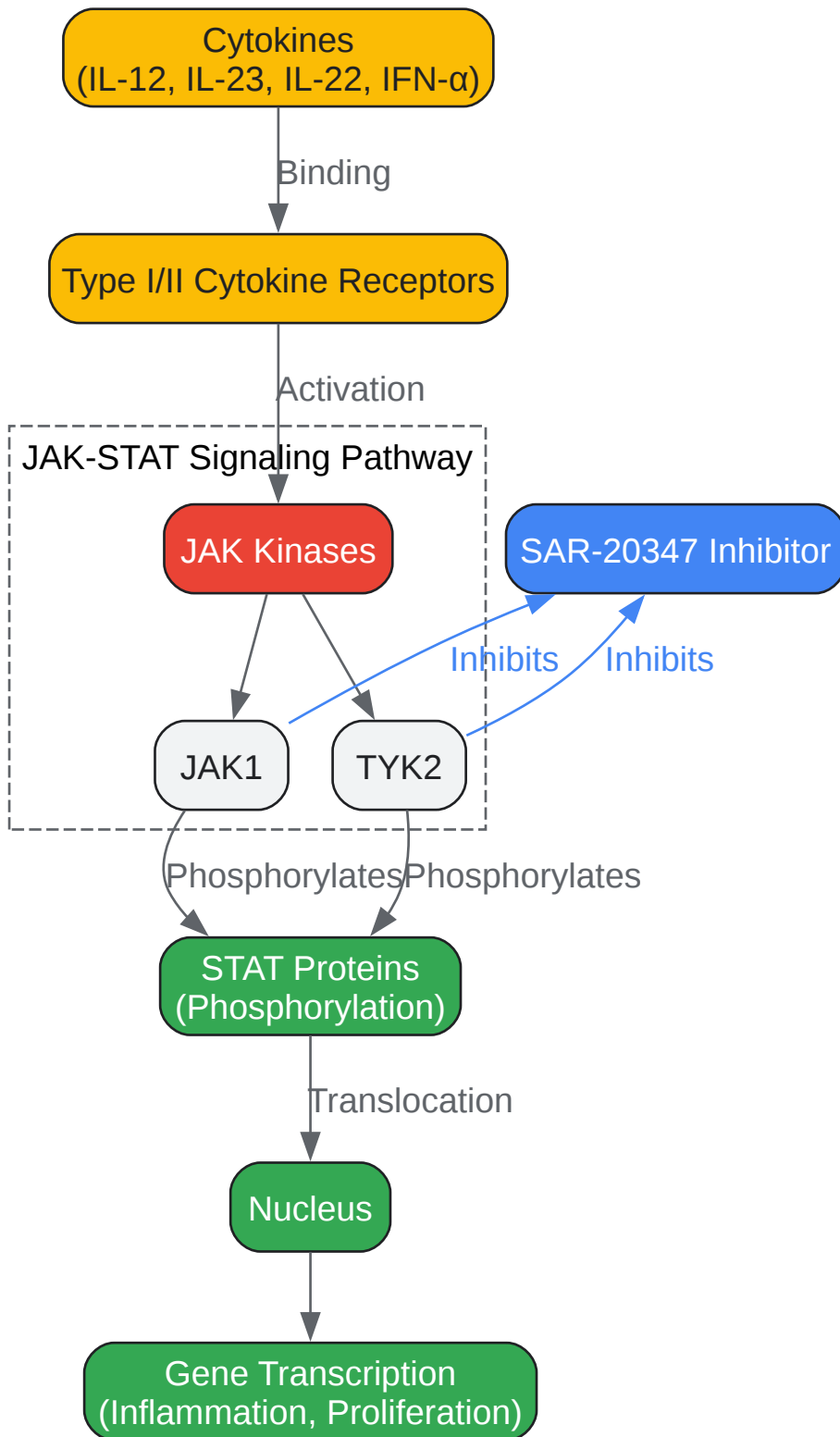
The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against the JAK family kinases:

Target	Reported IC ₅₀ (nM)	Source Assay
TYK2	0.6	Biochemical kinase assay [3]
JAK1	23	Biochemical kinase assay [3]
JAK2	26	Biochemical kinase assay [3]
JAK3	41	Biochemical kinase assay [3]

One primary research article describes **SAR-20347** as having specificity for JAK1 and TYK2 over other JAK family members, though the exact IC₅₀ values from that study were not fully detailed in the available excerpt [1]. The values in the table above, sourced from a commercial supplier, should be used as a key reference for its selectivity profile [3].

Signaling Pathways and Mechanism of Action

The therapeutic potential of **SAR-20347** in inflammatory conditions like psoriasis is linked to its inhibition of key cytokine signaling pathways. The diagram below illustrates its primary molecular targets.



[Click to download full resolution via product page](#)

As shown, **SAR-20347** acts by inhibiting TYK2 and JAK1, which disrupts the JAK-STAT signaling pathway downstream of multiple cytokines implicated in immune-mediated diseases [1] [4].

Key Experimental Protocols

The following methodologies are adapted from published research on **SAR-20347** and can be used to evaluate its activity and potential cellular effects.

Cytokine-Induced STAT Phosphorylation Assay

This cell-based assay measures the inhibitor's effect on the downstream signaling cascade [1].

- **Objective:** To determine the IC_{50} of **SAR-20347** for inhibiting cytokine-specific STAT phosphorylation.
- **Key Steps:**
 - **Cell Preparation:** Use relevant cell lines (e.g., TF-1 or NK-92). Serum-restrict cells overnight in appropriate medium.
 - **Compound Treatment:** Pre-incubate cells with a dose range of **SAR-20347** (e.g., 1 nM - 10 μ M) for 20 minutes at 37°C, 5% CO₂.
 - **Cytokine Stimulation:** Stimulate cells with a specific cytokine (e.g., IL-12, IL-22, or IFN- α) to trigger JAK-STAT signaling.
 - **Signal Detection:** Lyse cells and measure phosphorylated STAT (pSTAT) protein levels using a quantitative method like an MSD (electrochemiluminescence) assay plate.
 - **Data Analysis:** Calculate IC_{50} by normalizing pSTAT levels to background (no cytokine) and the control (DMSO + cytokine) [1].

In Vivo Efficacy Assessment in a Psoriasis Model

This protocol outlines how the compound's efficacy and tolerability were assessed in an animal model [1].

- **Objective:** To evaluate the therapeutic effect and in vivo tolerability of **SAR-20347** in an imiquimod-induced psoriasis-like dermatitis model.
- **Key Steps:**
 - **Model Induction:** Apply imiquimod cream daily to the shaved back skin of mice to induce inflammation.
 - **Dosing Regimen:** Administer **SAR-20347** orally. The cited study used a dose of 60 mg/kg to demonstrate efficacy [1] [3].
 - **Disease Assessment:** Monitor and score disease severity (e.g., skin thickening, scaling, erythema). Compare treatment groups to vehicle-controlled animals.
 - **Endpoint Analysis:**
 - **Molecular:** Analyze cytokine levels (e.g., IL-17, IFN- γ) in serum or skin homogenates.

- **Histological:** Examine skin sections for keratinocyte activation and immune cell infiltration.
- **Gene Expression:** Measure mRNA levels of pro-inflammatory cytokines and antimicrobial peptides in skin tissue [1].

Toxicity Considerations & FAQs for Troubleshooting

Direct and systematic studies on the cellular toxicity of **SAR-20347** are not available in the searched literature. Your toxicity assessment should be guided by its mechanism of action and the context of its use.

- **Is there any direct data on the cellular toxicity of SAR-20347?** The available published research does not provide a detailed cytotoxicity profile (e.g., CC_{50} , therapeutic index). One study reported that a 60 mg/kg dose was effective and well-tolerated in a mouse model over the experiment's duration, but this is not a substitute for a thorough toxicological investigation [1].
- **What are the potential toxicity concerns based on its target profile?** The main concern is mechanism-based toxicity. While **SAR-20347** is more selective for TYK2 and JAK1, it also inhibits JAK2 at a similar potency to JAK1 (IC_{50} of 26 nM) [3]. Inhibition of JAK2 is associated with hematological side effects, such as anemia and thrombocytopenia, as JAK2 is critical for signaling from erythropoietin and thrombopoietin receptors [4]. This should be a key consideration in your experimental planning.
- **How can I troubleshoot viability issues in my cell experiments?**
 - **Confirm Selectivity:** If you observe unexpected cell death or proliferation defects, consider that the effect may be due to JAK2 inhibition at higher concentrations. Running a counter-screen on JAK2-dependent cell lines could help clarify this.
 - **Optimize Concentration and Time:** Start with low nanomolar concentrations and short treatment times, using the published IC_{50} values as a guide. The effective concentration in cellular assays can vary significantly based on your cell type and assay system.
 - **Use Appropriate Controls:** Include a well-characterized pan-JAK inhibitor (e.g., tofacitinib) as a comparative control to determine if the effects you see are specific to the TYK2/JAK1 inhibition profile of **SAR-20347**.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod ... [pmc.ncbi.nlm.nih.gov]
2. SAR-20347 | Ligand page [guidetopharmacology.org]
3. SAR-20347 | TYK2 Inhibitor [medchemexpress.com]
4. JAK inhibition as a therapeutic strategy for immune and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SAR-20347: Known Biological Activity & Selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542453#sar-20347-cellular-toxicity-concerns>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com